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Introduction

ML352 is a potent and selective, noncompetitive, allosteric inhibitor of the high-affinity choline
transporter (CHT).[1][2][3][4] As the rate-limiting step in acetylcholine (ACh) synthesis, CHT is a
critical target for modulating cholinergic neurotransmission.[3][5] This document provides a
detailed technical overview of the selectivity profile of ML352, presenting key quantitative data,
experimental methodologies, and visual representations of its biological context and the
workflow used for its characterization.

Core Mechanism of Action

ML352 exerts its inhibitory effect on the presynaptic choline transporter (CHT).[4] Unlike
competitive inhibitors such as hemicholinium-3 (HC-3), ML352 binds to an allosteric site on the
transporter.[1][2][5] This noncompetitive mechanism of action means that its inhibitory activity is
not overcome by increasing concentrations of the natural substrate, choline.[1][2] Structural
studies have revealed that ML352 stabilizes the inward-open conformation of CHT, thereby
preventing the translocation of choline into the presynaptic neuron.[5] This ultimately limits the
synthesis of acetylcholine.

Quantitative Selectivity Data

The selectivity of ML352 has been rigorously assessed against a broad panel of biological
targets. The following tables summarize its inhibitory activity against its primary target, CHT,
and a wide range of off-targets.
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Table 1: Potency of ML352 against the High-Affinity Choline Transporter (CHT)

Assay System Parameter Value (nM)

hCHT LV-AA transfected

Ki 92 + 2.8[1]
HEK293 cells
Mouse forebrain _

Ki 172 £ 12[1]
synaptosomes
[BH]HC-3 binding to )

Ki 128.6 + 15.3[1][2]

transfected cell membranes

Table 2: Off-Target Selectivity Profile of ML352

ML352 was evaluated at a concentration of 10 uM against a panel of 68 G-protein coupled
receptors, ion channels, and transporters.[6] The data below represents the percent inhibition
observed at this concentration.[1] ML352 also showed no significant inhibition of key enzymes
and transporters involved in cholinergic and monoaminergic signaling.[1][3]
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Target Class

Target

Percent Inhibition at 10 pM

Enzymes

Acetylcholinesterase (AChE)

No inhibition[1][3]

Choline Acetyltransferase
(ChAT)

No inhibition[1][3]

Transporters Dopamine Transporter (DAT) 4[1]
Serotonin Transporter (SERT) 2[1]

Z\INOI:r))inephrine Transporter 1201]

GABA Transporter 11[1]

Receptors Histamine H1 37[1]
Histamine H2 20[1]

Tachykinin NK1 22[1]

Glucocorticoid -1[1]

Glutamate, Kainate -2[1]

Glutamate, NMDA, Agonism 11]

Glutamate, NMDA, Glycine 4[1]

Glutamate, NMDA,

Phencyclidine U]

Thyroid Hormone 6[1]

lon Channels Sodium Channel, Site 2 20[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the selectivity
profiling of ML352.
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Choline Uptake Inhibition Assay in hCHT Transfected
HEK293 Cells

e Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a human CHT
construct (hCHT LV-AA) were cultured in appropriate media supplemented with fetal bovine
serum and antibiotics.

e Assay Procedure:

o

Cells were plated in 96-well microplates and allowed to adhere.

o On the day of the assay, the growth medium was removed, and the cells were washed
with Krebs-Ringer-HEPES (KRH) buffer.

o Cells were pre-incubated with varying concentrations of ML352 or vehicle control for a
specified time.

o [3H]choline was added to initiate the uptake reaction.

o After a defined incubation period, the uptake was terminated by washing the cells rapidly
with ice-cold KRH buffer.

o Cells were lysed, and the incorporated radioactivity was quantified using liquid scintillation
counting.

o Data Analysis: IC50 values were determined by nonlinear regression analysis of the
concentration-response curves. Ki values were calculated using the Cheng-Prusoff equation.

[3H]JHC-3 Radioligand Binding Assay

 Membrane Preparation: Membranes were prepared from hCHT LV-AA transfected HEK293
cells or mouse forebrain synaptosomes. The tissue or cells were homogenized in ice-cold
buffer and centrifuged to pellet the membranes. The final pellet was resuspended in a
binding buffer.

e Assay Procedure:
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Membrane preparations were incubated with a fixed concentration of [3H]hemicholinium-3

[e]

([3H]HC-3) and varying concentrations of ML352 in a 96-well plate.

o Nonspecific binding was determined in the presence of a high concentration of unlabeled
HC-3.

o The reaction was incubated to allow for binding equilibrium.

o The reaction was terminated by rapid filtration through glass fiber filters, followed by
washing with ice-cold buffer to separate bound from free radioligand.

o The radioactivity retained on the filters was quantified by liquid scintillation counting.

o Data Analysis: IC50 values were determined from competition binding curves, and Ki values
were calculated using the Cheng-Prusoff equation.

Off-Target Screening

ML352 was evaluated in a comprehensive lead profiling screen (Eurofins Panlabs) against a
panel of 68 molecular targets, including G-protein coupled receptors, ion channels, and
transporters. The assays were primarily radioligand binding assays performed at a single
concentration of 10 uM. The percent inhibition of radioligand binding was determined for each

target.

Visualizations
Signaling Pathway of Acetylcholine Synthesis and
Release
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Caption: Cholinergic synapse showing ML352's allosteric inhibition of the choline transporter
(CHT).

Experimental Workflow for ML352 Selectivity Profiling
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Caption: Workflow for determining the selectivity profile of ML352.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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